molecular formula C26H37N5O7S2 B8106501 SPDP-C6-Gly-Leu-NHS ester

SPDP-C6-Gly-Leu-NHS ester

Cat. No.: B8106501
M. Wt: 595.7 g/mol
InChI Key: RUIJWHCWIZXYFJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPDP-C6-Gly-Leu-NHS ester is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The structure of this compound includes a cleavable disulfide bond, which allows for the release of the drug within the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SPDP-C6-Gly-Leu-NHS ester involves several steps:

    Formation of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate): This is achieved by reacting 2-pyridyldithiol with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Attachment of Glycine-Leucine (Gly-Leu) Peptide: The SPDP is then reacted with a Gly-Leu peptide, forming a stable amide bond.

    Incorporation of NHS Ester:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

SPDP-C6-Gly-Leu-NHS ester undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SPDP-C6-Gly-Leu-NHS ester has several scientific research applications:

Mechanism of Action

The mechanism of action of SPDP-C6-Gly-Leu-NHS ester involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-4-methyl-2-[[2-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexanoylamino]acetyl]amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O7S2/c1-18(2)16-19(26(37)38-31-24(35)10-11-25(31)36)30-22(34)17-29-20(32)8-4-3-6-13-27-21(33)12-15-39-40-23-9-5-7-14-28-23/h5,7,9,14,18-19H,3-4,6,8,10-13,15-17H2,1-2H3,(H,27,33)(H,29,32)(H,30,34)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIJWHCWIZXYFJ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)CNC(=O)CCCCCNC(=O)CCSSC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.